2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-hydroxy-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic substitution with an amine can yield 2,4-diamino-3-hydroxy-6-(trifluoromethyl)pyridine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts like palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-3-hydroxy-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted heterocycles. For example:
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-3-hydroxy-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5 position.
3-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the bromine substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQWGGBPLWHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.